3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxymethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines. The synthetic route may involve:
Nucleophilic substitution: reactions to introduce the fluorophenyl group.
Alkylation: reactions to add the methoxymethyl group.
Amidation: reactions to form the carboxamide group.
The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and detonation performance.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits excellent thermal stability and positive heats of formation.
Uniqueness
3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of fluorophenyl, methoxymethyl, and carboxamide groups makes it a versatile compound for various applications.
Properties
CAS No. |
1158195-68-6 |
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Molecular Formula |
C22H19FN4O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H19FN4O2/c1-14-18(22(28)25-17-6-4-3-5-7-17)12-24-21-20(15-8-10-16(23)11-9-15)19(13-29-2)26-27(14)21/h3-12H,13H2,1-2H3,(H,25,28) |
InChI Key |
XPOSWSWUKWZVOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=C(C(=NN12)COC)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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